

# The Discovery and Synthesis of Entrectinib: A Technical Guide

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## Compound of Interest

Compound Name: *Entrectinib*

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An In-depth Examination of a Pan-TRK, ROS1, and ALK Inhibitor for the Treatment of Fusion-Positive Cancers

## Abstract

Entrectinib (marketed as Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI) that targets oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3), the ROS1 proto-oncogene 1 (ROS1), and the anaplastic lymphoma kinase (ALK) gene. Its ability to cross the blood-brain barrier has established it as a critical therapeutic agent for patients with solid tumors harboring these specific genetic alterations, including those with central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Entrectinib, intended for researchers, scientists, and professionals in the field of drug development.

## Discovery of Entrectinib

Entrectinib was discovered and initially developed by Nerviano Medical Sciences (NMS) in Milan, Italy.[1][2] The discovery process originated from a high-throughput screening of the NMS corporate compound collection as part of their anaplastic lymphoma kinase (ALK) drug discovery program.[3][4]

This screening identified a 3-amino-5-substituted indazole, designated as compound 1, which demonstrated promising inhibitory activity against ALK in both biochemical and cellular assays. [3][4] Through a process of medicinal chemistry optimization, this initial hit compound was

structurally modified to enhance its potency, selectivity, and pharmacokinetic properties, leading to the synthesis of Entrectinib, also known as compound 2.<sup>[3][4]</sup>

Further characterization revealed that Entrectinib was not only a potent ALK inhibitor but also exhibited strong inhibitory activity against the closely related tyrosine kinases ROS1 and the pan-Tropomyosin receptor kinases (pan-TRKs).<sup>[3][5]</sup> A key feature of Entrectinib is its designed ability to penetrate the blood-brain barrier, addressing a significant clinical need in patients who develop brain metastases.<sup>[1][2]</sup> The first synthesis of Entrectinib was detailed in a 2009 patent application by NMS, with the first-in-human phase I clinical trial commencing in 2012.<sup>[1][6]</sup> Subsequent clinical development was carried out in collaboration with Ignyta, which was later acquired by Roche, leading to regulatory approvals for Entrectinib in various regions between 2019 and 2020.<sup>[1][2]</sup>

## Synthesis of Entrectinib

The seminal synthesis of Entrectinib, as developed by Nerviano Medical Sciences, involves a convergent approach centered on the amide coupling of two key intermediates: a functionalized benzoic acid and a substituted 3-aminoindazole.

## Synthesis of Key Intermediates

The synthesis of the two primary building blocks is outlined below:

- **Synthesis of 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid:** This intermediate is prepared via a multi-step sequence starting from a commercially available fluoronitrobenzoate derivative.
- **Synthesis of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine:** This fragment is synthesized from a corresponding fluorobenzonitrile through a reaction with hydrazine.

## Final Convergent Synthesis

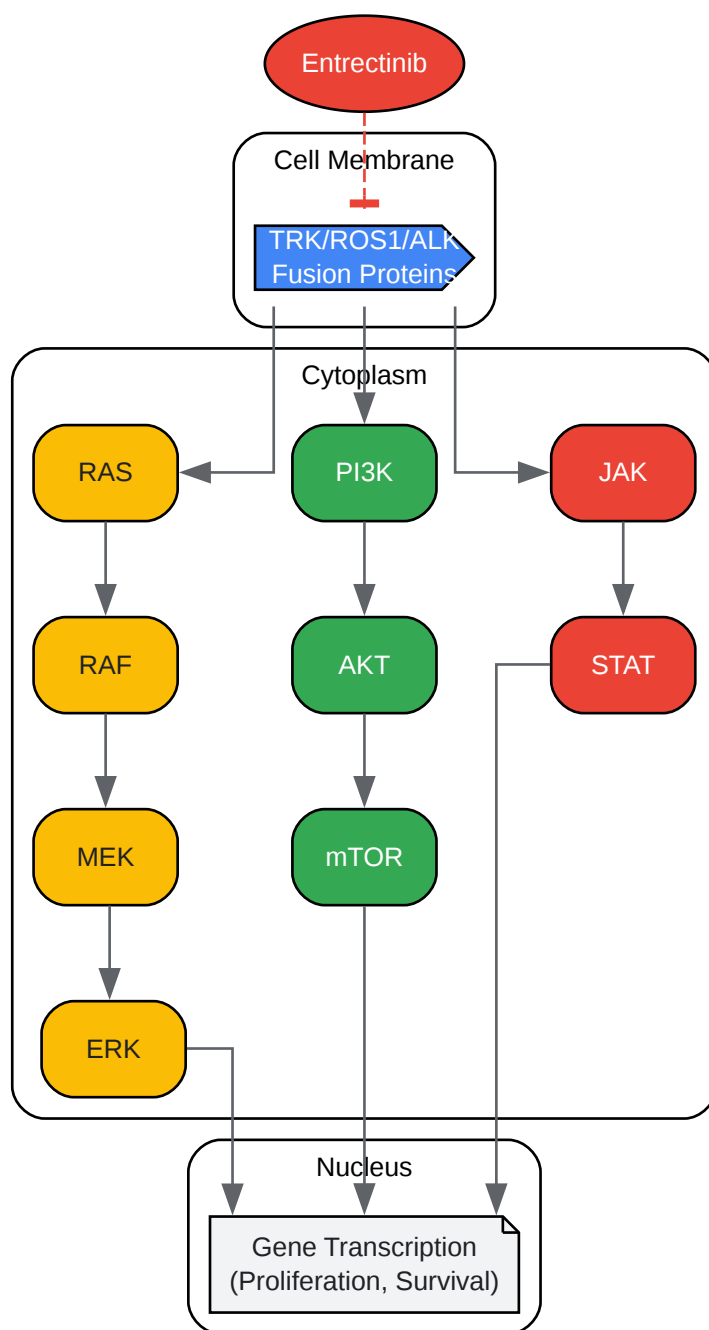
The final step in the synthesis of Entrectinib involves the amide bond formation between the two key intermediates. A more recent, alternative total synthesis has been developed by BioVectra, which utilizes photoredox catalysis in a flow chemistry setup, offering a potentially more efficient and scalable manufacturing process.<sup>[1]</sup>

## Biological Activity and Mechanism of Action

Entrectinib is a type I ATP-competitive inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK kinases.<sup>[7]</sup> By binding to the ATP-binding pocket of these kinases, Entrectinib blocks their catalytic activity, thereby inhibiting the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells driven by these oncogenic fusions.

## Signaling Pathways Inhibited by Entrectinib

The primary targets of Entrectinib—TRK, ROS1, and ALK—are receptor tyrosine kinases that, when constitutively activated by gene fusions, drive tumorigenesis through the activation of several key downstream signaling cascades. These include the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. Entrectinib's inhibition of these kinases leads to the downregulation of these pro-survival and proliferative signals.



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**Figure 1:** Simplified signaling pathways inhibited by Entrectinib.

## Experimental Protocols

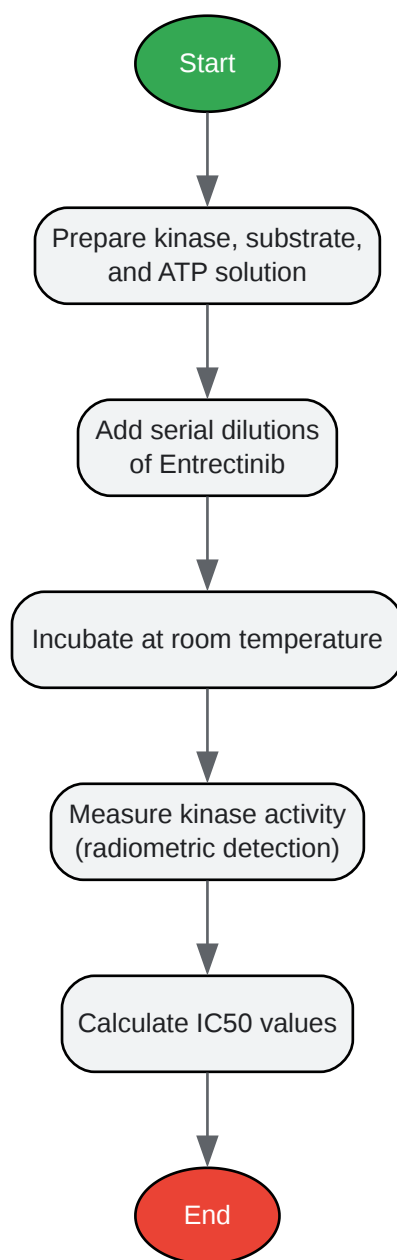
The preclinical evaluation of Entrectinib involved a series of biochemical, cellular, and in vivo assays to characterize its potency, selectivity, and anti-tumor efficacy.

## Biochemical Kinase Assays

**Objective:** To determine the in vitro inhibitory activity of Entrectinib against a panel of purified kinases.

**Methodology:** A radiometric assay format was utilized to measure the enzymatic activity of the target kinases in the presence of varying concentrations of Entrectinib. The IC<sub>50</sub> values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, were then determined. For TRKB and TRKC, IC<sub>50</sub> values were extrapolated from percentage inhibition data.

**Experimental Workflow:**



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**Figure 2:** Workflow for biochemical kinase assays.

## Cellular Proliferation Assays

**Objective:** To assess the anti-proliferative effect of Entrectinib on cancer cell lines with known TRK, ROS1, or ALK fusions.

**Methodology:** Cell viability was measured using either an MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with a range of Entrectinib concentrations for 72

hours. The reduction in cell viability was then quantified to determine the IC50 values.

## Western Blot Analysis

**Objective:** To confirm the mechanism of action of Entrectinib by observing the inhibition of target kinase phosphorylation and downstream signaling proteins.

**Methodology:** Cancer cells were treated with various concentrations of Entrectinib for a specified period. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the target kinases and downstream effectors (e.g., AKT, ERK, STAT3).

## In Vivo Xenograft Models

**Objective:** To evaluate the anti-tumor efficacy of Entrectinib in a living organism.

**Methodology:** Human cancer cell lines harboring TRK, ROS1, or ALK fusions were subcutaneously implanted into immunodeficient mice. Once tumors were established, mice were treated with oral doses of Entrectinib or a vehicle control. Tumor volume was monitored over time to assess the efficacy of the treatment.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of Entrectinib.

Table 1: Biochemical Inhibitory Activity of Entrectinib

Kinase	IC50 (nM)
TRKA	1.7
TRKB	0.1
TRKC	0.1
ROS1	0.2
ALK	1.6

Table 2: Anti-proliferative Activity of Entrectinib in Selected Cell Lines

Cell Line	Cancer Type	Oncogenic Driver	IC50 (nM)
KM12	Colorectal Cancer	TPM3-NTRK1	<1
NCI-H2228	NSCLC	EML4-ALK	68
Karpas-299	Anaplastic Large-Cell Lymphoma	NPM-ALK	35

## Conclusion

The discovery and development of Entrectinib represent a significant advancement in precision oncology. Its rational design, based on the identification of a promising chemical scaffold and subsequent optimization, has yielded a potent, selective, and CNS-penetrant inhibitor of TRK, ROS1, and ALK fusion proteins. The comprehensive preclinical evaluation, encompassing biochemical, cellular, and in vivo studies, has provided a solid foundation for its successful clinical application in patients with tumors harboring these specific genetic alterations. The detailed methodologies and data presented in this guide offer valuable insights for researchers and clinicians working in the field of targeted cancer therapy.

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